![molecular formula C14H15NO2 B8001403 2-(4-Dimethoxymethylphenyl)pyridine](/img/structure/B8001403.png)
2-(4-Dimethoxymethylphenyl)pyridine
Overview
Description
2-(4-Dimethoxymethylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electron Transfer and Ligand Effects : Research by Salsman et al. (2006) explored the tuning of electronic communication and rates of intramolecular electron transfer in dimers of trinuclear ruthenium clusters. This study focused on bridging and ancillary ligand effects, including ligands like 4-(dimethylamino)pyridine and pyridine (Salsman, Ronco, Londergan, & Kubiak, 2006).
Transfer Hydrogenation of Ketones : Magubane et al. (2017) investigated the asymmetric transfer hydrogenation of ketones catalyzed by pyridine Fe(II) and Ni(II) complexes. This study highlighted the synthesis of pyridine derivatives and their application in catalysis (Magubane, Alam, Ojwach, & Munro, 2017).
Synthesis of Azacorannulenes and Related Compounds : Dix et al. (2002) focused on the synthesis of pyridine derivatives like 4-(2-Ethynylphenyl)pyridine and their application in creating azacorannulenes and related heteroaromatic compounds. This research is significant in the field of organic chemistry (Dix, Doll, Hopf, & Jones, 2002).
Photoluminescent and Magnetic Properties : Pointillart et al. (2009) studied the synthesis of radical cation salts containing pyridine ligands and their photoluminescent and magnetic properties. This research has implications in the development of materials with specific optical and magnetic characteristics (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).
Oxidative Coupling Polymerization : Shibasaki, Suzuki, & Ueda (2007) explored the regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol using CuCl with pyridine ligands. This research contributes to the field of polymer chemistry (Shibasaki, Suzuki, & Ueda, 2007).
properties
IUPAC Name |
2-[4-(dimethoxymethyl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14(17-2)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h3-10,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOFPGVKAZQQLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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